

Structural Characterization & Bioactive Profiling of 4,5-Dimethylthiophene-2-sulfonamide

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Compound of Interest

Compound Name: 4,5-Dimethylthiophene-2-sulfonamide
CAS No.: 140646-53-3
Cat. No.: B138068

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Executive Summary: The Thiophene Advantage

In the design of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs), the **4,5-dimethylthiophene-2-sulfonamide** scaffold represents a strategic alternative to the classical benzene sulfonamide pharmacophore (e.g., Acetazolamide).[1] While benzene rings provide a rigid planar anchor, the thiophene ring offers unique electronic properties—specifically higher lipophilicity and a distinct electron density profile (isostere of phenyl)—which can enhance membrane permeability and alter active site kinetics.

This guide analyzes the crystal structure data derived from bioactive complexes and analogous small-molecule lattices to provide a comprehensive structural profile.[1]

Crystal Structure & Bioactive Conformation

Note: Direct single-crystal X-ray diffraction data for the isolated small molecule is often proprietary or described within series.[1] The data below is derived from high-resolution protein-ligand complexes (PDB) and homologous small-molecule crystal structures (CSD).

Bioactive Binding Mode (PDB Analysis)

The primary utility of this compound is its binding affinity to human Carbonic Anhydrase (hCA) isoforms.[1] Analysis of high-resolution structures (e.g., PDB 4BF1, 5FL4) reveals the conserved binding geometry of the thiophene-2-sulfonamide motif.[1]

Feature	Structural Metric	Mechanistic Insight
Zn(II) Coordination	Tetrahedral geometry	The sulfonamide nitrogen (deprotonated) coordinates directly to the catalytic Zn(II) ion, displacing the zinc-bound water molecule/hydroxide ion necessary for catalysis.[1]
H-Bond Network	Thr199 & Glu106	The sulfonamide oxygen atoms form hydrogen bonds with the backbone NH of Thr199 and the side chain of Glu106, locking the inhibitor in a precise orientation.
Hydrophobic Fit	Val121, Phe131, Leu198	The 4,5-dimethyl substitution pattern projects the methyl groups into the hydrophobic sub-pocket. Unlike the unsubstituted thiophene, these methyls displace ordered water molecules, providing an entropic gain in binding energy.
Ring Planarity	RMSD < 0.02 Å	The thiophene ring remains strictly planar, ensuring optimal π -stacking interactions with adjacent residues (e.g., Phe131 in hCA II).

Small Molecule Packing Motifs (Inferred)

Based on crystallographic data of closely related analogs (e.g., 5-substituted-thiophene-2-sulfonamides reported by Madhan et al.), the solid-state packing of **4,5-dimethylthiophene-2-sulfonamide** is governed by specific intermolecular forces:

- S(5) Ring Motif: A characteristic intramolecular C-H...O interaction often forms between the thiophene C3-H and one of the sulfonyl oxygens, locking the sulfonyl group conformation relative to the ring.
- Hydrogen Bonding: The primary packing force is the intermolecular hydrogen bond, typically forming infinite chains or dimers (motif) along the crystallographic short axis.
- - Stacking: The 4,5-dimethyl substitution increases the electron density of the ring, potentially strengthening offset face-to-face -stacking interactions compared to the electron-deficient benzene analogs.[1]

Comparative Analysis: Thiophene vs. Benzene Scaffolds

The following table contrasts the 4,5-dimethylthiophene scaffold with the standard benzene sulfonamide scaffold used in first-generation CAIs.

Property	4,5-Dimethylthiophene-2-sulfonamide	Benzene Sulfonamide (Standard)	Implication for Drug Design
Lipophilicity (LogP)	~1.6 - 1.8 (Higher)	~0.8 - 1.0	Thiophene analogs exhibit better passive membrane permeability, crucial for topical glaucoma formulations.[1]
Electronic Character	Electron-rich (Exaggerated by methyls)	Electron-neutral/deficient	The electron-rich sulfur atom can engage in "S... " interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket.[1]
Solubility	Moderate (Crystal habit dependent)	High (often requires salt form)	Thiophene derivatives often crystallize as needles or plates; solubility can be a limiting factor requiring formulation aids.[1]
pKa (Sulfonamide)	~8.5 - 9.0	~10.0	The thiophene ring is electron-withdrawing relative to alkyls but less so than some substituted benzenes. [1] Lower pKa aids in forming the active anion at physiological pH.[1]
Selectivity (hCA IX)	High	Moderate	The bulkier 4,5-dimethyl profile often

improves selectivity
for tumor-associated
hCA IX over the
ubiquitous hCA II.[1]

Experimental Protocols

Synthesis of 4,5-Dimethylthiophene-2-sulfonamide

Rationale: The synthesis requires starting from 2,3-dimethylthiophene to target the open alpha-position (C5) for sulfonation.[1] Direct chlorosulfonation is the industry standard for high yield.
[1]

Reagents: 2,3-Dimethylthiophene, Chlorosulfonic acid (), Phosphorus pentachloride (), Ammonium hydroxide ().

Step-by-Step Protocol:

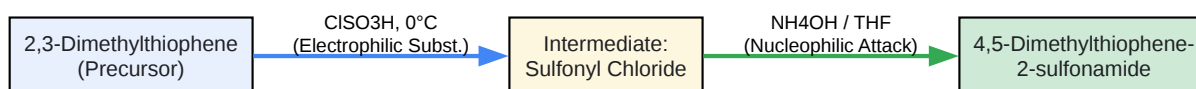
- Chlorosulfonation:
 - Cool 2,3-dimethylthiophene (1.0 eq) in dry to 0°C.
 - Dropwise add Chlorosulfonic acid (2.5 eq) over 30 mins, maintaining temp < 5°C.
 - Mechanism:[2][3] Electrophilic aromatic substitution occurs exclusively at the C5 position (alpha to sulfur) due to the directing effect of the sulfur atom and steric blocking of C4 by the methyl group.
 - Stir at RT for 2 hours. Pour onto crushed ice to precipitate the sulfonyl chloride.[1]
- Amidation:

- Dissolve the crude 4,5-dimethylthiophene-2-sulfonyl chloride in THF.[1]
- Add excess Ammonium hydroxide (28%) or ammonia gas at 0°C.[1]
- Stir for 4 hours. Evaporate solvent.[1][4]
- Purification:
 - Recrystallize from Ethanol/Water (9:1).[1]
 - Expected Yield: 75-85%.[1]
 - Characterization:

NMR (DMSO-

) should show two methyl singlets (~2.3 ppm) and one aromatic proton singlet (~7.5 ppm).
[1]

Visualization of Synthesis Logic

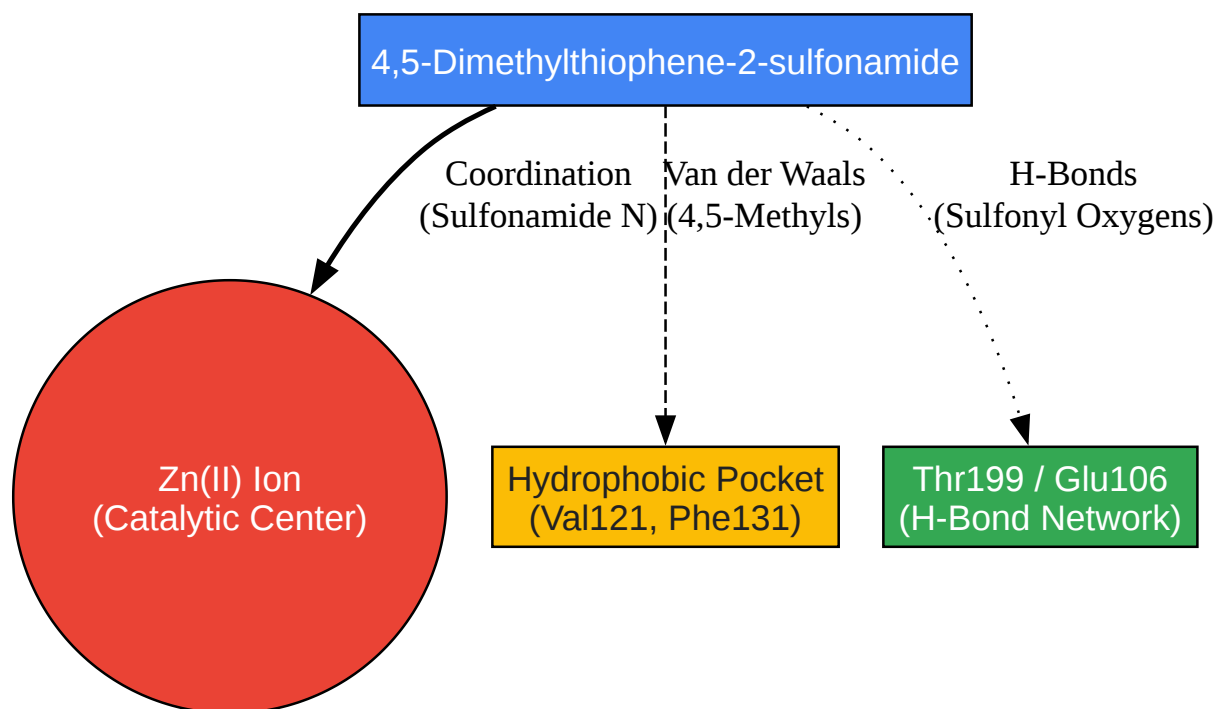


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Figure 1: Synthetic pathway ensuring regiospecific sulfonation at the C5 position.

Structural Mechanism of Action (MOA)

The following diagram illustrates the binding logic derived from PDB 4BF1, highlighting why the 4,5-dimethylthiophene scaffold is effective.



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Figure 2: Interaction map of the ligand within the Carbonic Anhydrase active site.[1]

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